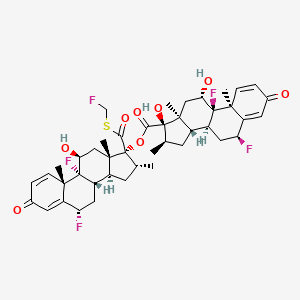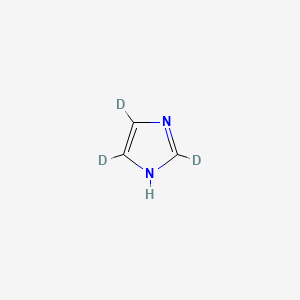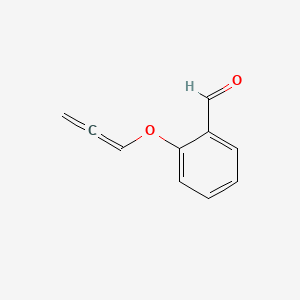
4'-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride is a stimulant compound that belongs to the class of synthetic cathinones. It is a deuterated analog of 4’-Methyl-α-pyrrolidinohexanophenone, which is known for its psychoactive properties. This compound is primarily used in scientific research to study its pharmacological effects and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride involves several steps. The process typically starts with the preparation of the precursor, 4’-Methylpropiophenone, which is then subjected to a series of chemical reactions to introduce the pyrrolidine ring and the deuterium atoms. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which are useful for studying the compound’s metabolic pathways and potential therapeutic applications.
Applications De Recherche Scientifique
4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride has several scientific research applications:
Chemistry: It is used to study the compound’s chemical properties, reactivity, and stability.
Biology: Researchers investigate its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: The compound is studied for its potential therapeutic applications and its effects on the central nervous system.
Industry: It is used in the development of new synthetic routes and the optimization of industrial production processes.
Mécanisme D'action
The mechanism of action of 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride involves its interaction with the central nervous system. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced stimulation and psychoactive effects. The compound’s molecular targets include the norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters.
Comparaison Avec Des Composés Similaires
4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride is closely related to other synthetic cathinones, such as:
Pyrovalerone: A structural isomer with similar stimulant properties.
α-Pyrrolidinohexiophenone: A longer chain homologue with potent stimulant effects.
4’-Methyl-α-pyrrolidinohexiophenone: The non-deuterated analog with similar pharmacological properties.
The uniqueness of 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride lies in its deuterated structure, which provides distinct advantages in metabolic studies and analytical applications.
Propriétés
Numéro CAS |
1794811-26-9 |
|---|---|
Formule moléculaire |
C17H26ClNO |
Poids moléculaire |
303.9 |
Nom IUPAC |
1-(4-methylphenyl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)hexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H/i5D2,6D2,12D2,13D2; |
Clé InChI |
ZVAHVRAIPQNIGE-DSRNMFAASA-N |
SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl |
Synonymes |
1-(4-Methylphenyl)-2-(1-pyrrolidinyl-d8)-1-hexanone Hydrochloride; 4’-Methyl-2-(1-pyrrolidinyl-d8)hexanophenone Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)
